(2-Amino-4-chlorophenyl)boronic acid
Overview
Description
(2-Amino-4-chlorophenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with an amino group at the 2-position and a chlorine atom at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary targets of (2-Amino-4-chlorophenyl)boronic acid are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Boronic acids are known to bind to active site serines and are part of inhibitors for porcine pancreatic lipase, subtilisin, and the protease Kex2 .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki–Miyaura (SM) coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction is crucial for the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry . The downstream effects of this pathway include the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that the compound’s bioavailability may be influenced by its stability and the reaction conditions, which are generally mild and functional group tolerant .
Result of Action
The result of the compound’s action is the formation of new bonds and the creation of chemically differentiated fragments . This can lead to the synthesis of a wide array of diverse molecules with high enantioselectivity .
Action Environment
The action of this compound is influenced by environmental factors. Furthermore, the compound’s efficacy and stability, as well as the yield of the SM coupling reaction, can be influenced by the concentration of the boronic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4-chlorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-amino-4-chloroiodobenzene using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (2-Amino-4-chlorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming biaryl or substituted alkene products.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, and potassium acetate are frequently used.
Major Products:
Biaryls: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Derivatives: Produced via nucleophilic substitution reactions.
Scientific Research Applications
(2-Amino-4-chlorophenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Chlorophenylboronic acid: Similar structure but lacks the amino group at the 2-position.
2-Chlorophenylboronic acid: Similar structure but lacks the amino group and has the chlorine atom at the 2-position.
3-Formylphenylboronic acid: Contains a formyl group instead of an amino group.
Uniqueness: (2-Amino-4-chlorophenyl)boronic acid is unique due to the presence of both an amino group and a chlorine atom on the phenyl ring, which imparts distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry .
Properties
IUPAC Name |
(2-amino-4-chlorophenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHUKKXYYYMRGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)N)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601334 | |
Record name | (2-Amino-4-chlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948592-74-3 | |
Record name | (2-Amino-4-chlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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